molecular formula C6H2BrClFI B2715400 2-Bromo-3-chloro-6-fluoroiodobenzene CAS No. 1935178-59-8

2-Bromo-3-chloro-6-fluoroiodobenzene

Cat. No.: B2715400
CAS No.: 1935178-59-8
M. Wt: 335.34
InChI Key: GBPCIFXIDXRUPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-fluoroiodobenzene typically involves halogenation reactions where a benzene ring is sequentially substituted with bromine, chlorine, fluorine, and iodine atoms. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-6-fluoroiodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemistry: 2-Bromo-3-chloro-6-fluoroiodobenzene is used as a building block in organic synthesis to create more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various chemical transformations .

Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with diverse biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluoroiodobenzene in chemical reactions involves the activation of the benzene ring through the presence of multiple halogen atoms. These halogens can influence the electron density of the ring, making it more reactive towards nucleophiles or electrophiles . The molecular targets and pathways involved depend on the specific reaction and the functional groups being introduced or modified.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloro-6-fluoroiodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine, chlorine, fluorine, and iodine atoms in specific positions allows for targeted chemical modifications and applications in various fields .

Properties

IUPAC Name

2-bromo-1-chloro-4-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCIFXIDXRUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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